5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, and an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine scaffold: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and α-haloketones under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves coupling the imidazo[1,2-a]pyrimidine derivative with a benzoyl chloride derivative in the presence of a base like triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide has several applications in scientific research:
Medicinal chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological research: The compound is used in studies to understand its effects on cellular processes and pathways.
Pharmaceutical development: It serves as a lead compound in the development of new drugs.
Chemical biology: Researchers use it to probe the function of specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to specific sites on proteins, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
- 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrazin-2-ylphenyl)benzamide
- 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide lies in its specific substitution pattern and the presence of the imidazo[1,2-a]pyrimidine moiety. This structure confers distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN4O/c20-13-4-7-16(21)15(10-13)18(26)23-14-5-2-12(3-6-14)17-11-25-9-1-8-22-19(25)24-17/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRGTOYFHLGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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